(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine
Description
(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine is a pyridine-derived amine featuring a 6-methylpyridin-3-ylmethyl group linked to a 2-methoxyethylamine substituent. Its molecular formula is C10H16N2O (molecular weight: 180.25). The compound combines a pyridine ring (with a methyl group at position 6) and a flexible 2-methoxyethyl chain, which may enhance solubility compared to purely aliphatic amines.
Properties
IUPAC Name |
2-methoxy-N-[(6-methylpyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9-3-4-10(8-12-9)7-11-5-6-13-2/h3-4,8,11H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDRXKCEBDHLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Alkylation exploits the nucleophilic nature of the amine group. A representative pathway involves reacting (6-methylpyridin-3-yl)methyl chloride with 2-methoxyethylamine in the presence of a base (e.g., potassium carbonate) to neutralize HCl byproducts.
Optimized Protocol
-
Solvent : Tetrahydrofuran (THF) or dichloromethane.
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Temperature : 60–80°C for 6–12 hours.
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Molar Ratio : 1:1.2 (amine:alkylating agent).
Yield and Purity
| Parameter | Value |
|---|---|
| Isolated Yield | 65–75% |
| Purity (HPLC) | >95% |
| Byproducts | <5% dialkylated amine |
Challenges
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Competing dialkylation requires careful stoichiometric control.
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Halogenated intermediates may necessitate purification via column chromatography.
Reductive Amination Approaches
Pathway Overview
Reductive amination condenses 6-methylpyridine-3-carbaldehyde and 2-methoxyethylamine using a reducing agent (e.g., sodium cyanoborohydride or hydrogen/Pd-C).
Reaction Parameters
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Catalyst : 10% Pd/C (for hydrogenation) or NaBH₃CN (for borohydride).
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Solvent : Methanol or ethanol.
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pH : Buffered at 4–5 (acetic acid) for NaBH₃CN.
Performance Metrics
| Condition | NaBH₃CN | Pd/H₂ |
|---|---|---|
| Time | 4–6 hours | 12–24 hours |
| Yield | 70–80% | 60–70% |
| Selectivity | High (monoalkylation) | Moderate |
Advantages
Microwave-Assisted Synthesis
Enhanced Efficiency via Microwave Irradiation
Microwave technology accelerates reactions by enabling rapid heating and precise temperature control. A modified protocol from applies to the target amine:
Procedure
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Combine 6-methylpyridine-3-carbaldehyde (1.0 equiv), 2-methoxyethylamine (1.2 equiv), and trimethyl orthoformate (1.5 equiv) in acetic acid.
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Irradiate at 120°C for 20–30 minutes.
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Purify via recrystallization.
Outcomes
| Metric | Result |
|---|---|
| Conversion Rate | >90% |
| Reaction Time | 25 minutes |
| Energy Consumption | Reduced by 40% |
Limitations
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine is in the development of pharmaceuticals targeting the metabotropic glutamate receptor 5 (mGluR5). Research indicates that compounds similar to this one can act as allosteric modulators of mGluR5, which is implicated in various neurological disorders, including schizophrenia and anxiety disorders .
Case Study: Allosteric Modulation
A patent (US11440922B2) describes the use of heterocyclylmethylidene derivatives, including this compound, as allosteric modulators. These compounds enhance or inhibit receptor activity without directly competing with the endogenous ligand, offering a nuanced approach to drug design .
Neuropharmacology
The neuropharmacological effects of this compound have been studied concerning its ability to modulate neurotransmitter systems. Its interaction with mGluR5 suggests potential applications in treating conditions such as:
- Schizophrenia
- Depression
- Anxiety disorders
Research has shown that allosteric modulators can provide therapeutic benefits with fewer side effects compared to traditional receptor agonists or antagonists .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its structure allows for modifications that can lead to new derivatives with enhanced biological activity or selectivity.
Example Derivatives
The synthesis of various derivatives has been documented, showcasing the versatility of this compound in creating new pharmacophores. For instance, modifications to the pyridine ring can yield compounds with altered potency and selectivity profiles .
Table 1: Comparative Analysis of mGluR5 Modulators
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyethyl and pyridine moieties can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the amine group significantly influences physicochemical properties. Key analogs and their characteristics are summarized below:
| Compound Name | Molecular Formula | Molecular Weight | Substituent on Amine | Predicted logP<sup>a</sup> | Water Solubility<sup>b</sup> |
|---|---|---|---|---|---|
| (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine | C10H16N2O | 180.25 | 2-Methoxyethyl | 1.2 | Moderate |
| (6-Methylpyridin-3-yl)methylamine | C10H16N2 | 164.25 | Propyl | 1.5 | Low |
| 2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol | C9H14N2O | 166.22 | 2-Hydroxyethyl | -0.3 | High |
| tert-Butyl[(6-methylpyridin-3-yl)methyl]amine | C11H18N2 | 178.28 | tert-Butyl | 2.1 | Very Low |
Notes:
- <sup>a</sup>logP values estimated using fragment-based methods.
- <sup>b</sup>Solubility inferred from polarity: methoxy and hydroxy groups enhance water solubility compared to alkyl chains.
The 2-methoxyethyl group in the target compound strikes a balance between lipophilicity (logP ~1.2) and solubility. It is less polar than the 2-hydroxyethyl analog (logP -0.3) but more hydrophilic than purely aliphatic substituents like propyl (logP 1.5) or tert-butyl (logP 2.1). This balance may improve membrane permeability while retaining moderate aqueous solubility, a critical factor for bioavailability .
Key Differentiators
Methoxy vs.
Steric Effects : The linear 2-methoxyethyl chain imposes less steric hindrance than bulky tert-butyl or cyclopropylmethyl groups, possibly allowing better access to binding pockets .
Electronic Effects : The electron-donating methoxy group may modulate the basicity of the amine, altering protonation states under physiological conditions.
Biological Activity
The compound (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine, a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxyethyl group and a methylpyridine moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures may act as allosteric modulators or antagonists at various receptors, including the metabotropic glutamate receptor 5 (mGluR5) .
Potential Mechanisms Include:
- Receptor Modulation: Interaction with neurotransmitter receptors may lead to modulation of synaptic signaling.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity and Therapeutic Applications
Research has explored the potential therapeutic applications of this compound in various fields:
- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. It may induce apoptosis through the modulation of signaling pathways involved in cell survival .
- Anti-inflammatory Properties: The compound has been investigated for its ability to reduce inflammation, potentially making it useful in treating conditions such as arthritis or inflammatory bowel disease .
- Neurological Effects: Given its structural similarity to other pyridine derivatives known for neuroprotective effects, there is potential for this compound to be effective in neurological disorders .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound:
Safety and Toxicology
While exploring the therapeutic potential, it is crucial to consider the safety profile of this compound. Data indicates that it may cause skin irritation and is harmful if ingested . Toxicological assessments are necessary to establish safe dosage levels for clinical applications.
Q & A
Basic Questions
Q. What are the standard synthetic routes for (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination steps. For example, a two-step protocol can be adapted from similar compounds:
Step 1 : React 2-methoxyethylamine with 6-methylpyridine-3-carbaldehyde under reflux in anhydrous ethanol for 8–10 hours to form the Schiff base intermediate.
Step 2 : Reduce the intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the target amine .
- Key Considerations : Use triethylamine as a base to neutralize HCl byproducts during alkylation, and purify via column chromatography (e.g., C18 reverse-phase) for optimal purity .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight (e.g., m/z 209 [M+H]+) and detect impurities.
- HPLC : Assess purity using conditions like C18 columns with acetonitrile/water gradients (retention time ~1.16 minutes under TFA-modified conditions) .
- NMR : Assign signals for the methoxyethyl group (δ 3.3–3.5 ppm for OCH₂CH₂O) and pyridyl protons (δ 8.2–8.5 ppm) .
Q. What structural features influence its reactivity in biological systems?
- Methodological Answer :
- The 2-methoxyethyl moiety enhances solubility and metabolic stability, while the 6-methylpyridin-3-yl group facilitates π-π stacking with aromatic residues in enzymes or receptors .
- Comparative studies with analogs (e.g., replacing methoxy with ethoxy) show reduced activity, highlighting the importance of the methoxy group in target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Temperature Control : Reflux at 100°C (vs. room temperature) improves yield by accelerating imine formation .
- Solvent Selection : Use anhydrous ethanol or DMF to suppress hydrolysis of intermediates.
- Purification : Employ gradient elution in column chromatography (e.g., 10–90% acetonitrile in water) to separate unreacted aldehydes or amines .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- Substituent Analysis :
| Modification | Biological Impact | Reference |
|---|---|---|
| Methoxy → Ethoxy | Reduced enzyme inhibition (IC₅₀ ↑ 5-fold) | |
| 6-Methyl → 6-Chloro | Enhanced antimicrobial activity (MIC ↓ 2-fold) |
- Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or serotonin receptors. Prioritize modifications that retain hydrogen bonding with key residues (e.g., pyridyl N with Arg120 in COX-2) .
Q. What strategies resolve contradictions in biological assay data?
- Methodological Answer :
- Stereochemical Analysis : Compare enantiomers (e.g., (R)- vs. (S)-5′-methyl derivatives) using chiral HPLC. For example, (R)-isomers of similar compounds show 5-fold higher potency in siRNA-mediated gene silencing .
- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay noise. Normalize data to housekeeping genes (e.g., GAPDH) in qRT-PCR studies .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular viability tests (e.g., MTT) to exclude cytotoxicity artifacts .
Q. How can metabolic stability be improved for in vivo studies?
- Methodological Answer :
- Deuterium Labeling : Replace labile hydrogens in the methoxyethyl group with deuterium to slow oxidative metabolism .
- Prodrug Design : Mask the amine as a tert-butoxycarbonyl (Boc) group, which is cleaved in vivo by esterases. This strategy increased bioavailability in analogs by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
